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Compound of Interest

Compound Name: (2-Aminothiazol-4-yl)methanol

Cat. No.: B021201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2-
Aminothiazol-4-yl)methanol. Due to the limited availability of published experimental data for

this specific molecule, this guide combines established analytical techniques with predictive

data based on closely related analogs. This approach offers a robust framework for the

characterization of (2-Aminothiazol-4-yl)methanol and similar derivatives.

Predicted Spectroscopic Data
The structural confirmation of (2-Aminothiazol-4-yl)methanol relies on a combination of

spectroscopic methods. Below are the predicted key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework

of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for (2-Aminothiazol-4-yl)methanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.5 - 7.0 Singlet 1H H-5 (thiazole ring)

~4.5 - 4.8 Singlet 2H -CH₂OH

~5.0 - 5.5 Broad Singlet 2H -NH₂

~3.5 - 4.0 Broad Singlet 1H -OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for (2-Aminothiazol-4-yl)methanol

Chemical Shift (δ) ppm Assignment

~168 C-2 (C-NH₂)

~150 C-4 (C-CH₂OH)

~105 C-5 (CH)

~60 -CH₂OH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for (2-Aminothiazol-4-yl)methanol
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H and N-H stretching

3100 - 3000 Medium C-H stretching (aromatic)

2950 - 2850 Medium C-H stretching (aliphatic)

~1630 Strong C=N stretching (thiazole ring)

~1550 Strong N-H bending

~1050 Strong C-O stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for (2-Aminothiazol-4-yl)methanol

m/z Interpretation

130 [M]⁺ (Molecular Ion)

113 [M-OH]⁺

99 [M-CH₂OH]⁺

Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of

(2-Aminothiazol-4-yl)methanol, based on established methods for 2-aminothiazole

derivatives.

Synthesis of (2-Aminothiazol-4-yl)methanol
A common route to synthesize 4-substituted-2-aminothiazoles is the Hantzsch thiazole

synthesis.

Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 1 equivalent of 1,3-dihydroxyacetone in a suitable solvent such as

ethanol.

Halogenation (in-situ or pre-synthesized α-haloketone): To the solution, add 1.1 equivalents

of a halogenating agent (e.g., N-bromosuccinimide) and stir at room temperature until the

starting material is consumed (monitored by TLC).

Thiazole Ring Formation: Add 1.2 equivalents of thiourea to the reaction mixture.

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress

by TLC.

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a

base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent

(e.g., ethyl acetate).

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Spectroscopic Analysis
NMR Spectroscopy:

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-

d₆).

Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Record the spectrum over a range of 4000-400 cm⁻¹.
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Mass Spectrometry:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

Analyze the sample using an electrospray ionization (ESI) mass spectrometer to obtain the

high-resolution mass spectrum.

Visualization of Methodologies and Pathways
Structure Elucidation Workflow
The logical flow for determining the structure of (2-Aminothiazol-4-yl)methanol is outlined

below.
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Structure Elucidation Workflow

Synthesis of (2-Aminothiazol-4-yl)methanol

Purification (Column Chromatography)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Structure Confirmation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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